(2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid

Catalog No.
S3533035
CAS No.
17360-25-7
M.F
C12H17NO4S
M. Wt
271.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-3-methyl-2-(4-methylbenzenesulfonamido)butano...

CAS Number

17360-25-7

Product Name

(2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid

IUPAC Name

(2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

InChI

InChI=1S/C12H17NO4S/c1-8(2)11(12(14)15)13-18(16,17)10-6-4-9(3)5-7-10/h4-8,11,13H,1-3H3,(H,14,15)/t11-/m0/s1

InChI Key

ZYFUNXTYNIYYJI-NSHDSACASA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)O

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C(C)C)C(=O)O

Deep Eutectic Solvent (DES) for N-Boc Deprotection

Biosensor Development

Summary:

Alternative Protecting Groups

Summary:

Other Applications

Summary:

Beyond the mentioned fields, tosyl valine may find applications in drug discovery, combinatorial chemistry, and bioconjugation reactions. Its unique properties make it a valuable tool for designing and synthesizing bioactive molecules.

: Procopio, D., Siciliano, C., De Rose, R., Trombino, S., Cassano, R., & Di Gioia, M. L. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts, 12(11), 1480. DOI: 10.3390/catal12111480

: Development of Disposable Single-Use Biosensor for Fructosyl Valine and Glycated Hemoglobin A1c. Journal of Sensor Technology, 9, 45-53. DOI: 10.4236/jst.2019.94005

: Dual protection of amino functions involving Boc. RSC Advances, 3(43), 20525-20528. DOI: 10.1039/C3RA42956C

(2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid is a chiral compound characterized by its unique structure, which includes a branched aliphatic chain and a sulfonamide functional group. The presence of the methyl group and the sulfonamide moiety enhances its solubility and biological activity. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals aimed at various therapeutic targets.

The chemical reactivity of (2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid primarily involves:

  • Nucleophilic Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution, making it a suitable candidate for further derivatization.
  • Acid-Base Reactions: The carboxylic acid group can donate protons, allowing it to engage in acid-base chemistry, which is essential in biological systems.
  • Esterification: This compound can undergo esterification reactions, forming esters that may have altered pharmacokinetic properties.

These reactions are critical for understanding how this compound can be modified for enhanced biological activity or stability.

The biological activity of (2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid has been explored in various studies. It exhibits:

  • Antimicrobial Properties: Its sulfonamide component suggests potential antibacterial activity, similar to other sulfonamide drugs.
  • Antioxidant Activity: The compound may also demonstrate antioxidant properties, which can be beneficial in combating oxidative stress-related diseases .
  • Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly in pathways involving amino acid metabolism.

Understanding these activities is crucial for its application in drug design and development.

Several methods can be employed for synthesizing (2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid:

  • Starting Materials: The synthesis typically begins with readily available amino acids or derivatives.
  • Reagents: Common reagents include sulfonyl chlorides for introducing the sulfonamide group and protecting groups to manage reactive functionalities during synthesis.
  • Steps:
    • Protect the carboxylic acid if necessary.
    • Introduce the sulfonamide group via nucleophilic substitution.
    • Deprotect and purify the final product through crystallization or chromatography.

This multi-step process allows for the precise control of stereochemistry and functional group placement.

(2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid has several applications:

  • Pharmaceutical Development: Its structural features make it a candidate for developing new drugs targeting bacterial infections or metabolic disorders.
  • Research Tool: It can serve as a reference compound in biochemical assays to study enzyme activity or metabolic pathways.
  • Cosmetic Industry: Its antioxidant properties may find use in formulations aimed at skin protection against oxidative damage.

Interaction studies involving (2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid focus on its binding affinity to various biological targets:

  • Protein-Ligand Interactions: Techniques such as molecular docking and surface plasmon resonance can elucidate how this compound interacts with enzymes or receptors.
  • Metabolic Pathways: Understanding how this compound is metabolized within biological systems aids in predicting its pharmacokinetics and potential side effects .

These studies are essential for assessing the therapeutic potential of the compound.

Several compounds share structural or functional similarities with (2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
SulfanilamideSulfonamide structureAntibacterial
AcetazolamideSulfonamide with carbonic anhydrase inhibitionDiuretic, anti-glaucoma
BenzenesulfonamideSimple sulfonamideAntimicrobial
4-AminobenzenesulfonamideAmino group additionAntimicrobial

Uniqueness

What sets (2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid apart from these compounds is its specific chiral configuration and branched aliphatic chain, which may enhance its solubility and bioavailability compared to linear sulfonamides. This unique structure could lead to distinct pharmacological profiles and therapeutic applications.

XLogP3

2.2

Sequence

V

Dates

Modify: 2023-08-19

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